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An In-Depth Technical Guide to 2-Amino-6-fluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-fluoro-3-methylbenzoic acid is a substituted anthranilic acid derivative of
significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized
aromatic structure, featuring an amine, a carboxylic acid, and a fluorine atom, makes it a
valuable building block for the synthesis of complex heterocyclic systems and
pharmacologically active molecules. The strategic placement of the fluorine atom can
profoundly influence the molecule's physicochemical properties, such as acidity (pKa),
lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] This
guide provides a comprehensive overview of the core physical and chemical properties of this
compound, discusses its spectroscopic signature, outlines a representative synthetic approach,
and highlights its applications, particularly in the context of drug discovery.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure
and identity. 2-Amino-6-fluoro-3-methylbenzoic acid is systematically named and can be
unambiguously identified by its CAS number and molecular formula.
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Figure 1. 2D Structure of 2-Amino-6-fluoro-3-methylbenzoic acid.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are
crucial for designing experimental protocols, including reaction conditions, purification methods,
and formulation strategies. The data presented below are derived from supplier technical
specifications and predictive models.

Property Value Source
CAS Number 874804-26-9 [3][4]
Molecular Formula CsHsFNO:2 [3]
Molecular Weight 169.16 g/mol

Appearance Solid (predicted)

Boiling Point 312.8 £ 42.0 °C (Predicted) [3]
Density 1.356 + 0.06 g/cm? (Predicted) [3]

pKa 4.08 £ 0.10 (Predicted) [3]

Room temperature, inert
Storage atmosphere, keep in dark [3]
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The presence of the fluorine atom ortho to the amino group and meta to the carboxylic acid is
expected to lower the pKa of the carboxylic acid compared to 3-methylanthranilic acid due to its
electron-withdrawing inductive effect. This enhanced acidity can influence binding interactions
in biological systems and affect solubility in agueous media at different pH values.

Spectroscopic Characterization

Spectroscopic analysis is essential for structure elucidation and purity confirmation. While
specific spectra for this exact compound are not publicly available, we can predict the key
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characteristics based on its functional groups and data from closely related analogs.[5][6][7]

e 1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton,
and the methyl protons. The two aromatic protons will appear as doublets or multiplets, with
their chemical shifts and coupling constants influenced by the surrounding substituents. The
methyl group will present as a singlet, likely in the 2.0-2.5 ppm range. The amine (NHz) and
carboxylic acid (COOH) protons will appear as broad singlets that are exchangeable with
D20.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display
eight distinct signals corresponding to each carbon atom in the unique electronic
environment. The carboxyl carbon will be the most downfield signal (typically >165 ppm).
The carbon atom bonded to the fluorine will show a large one-bond coupling constant (*JCF),
which is a characteristic feature for organofluorine compounds.

* IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional
groups present. Key expected vibrational frequencies include:

o O-H stretch: A broad band around 2500-3300 cm~1 for the carboxylic acid.
o N-H stretch: Two sharp peaks in the 3300-3500 cm~1 region for the primary amine.

o C=0 stretch: A strong, sharp absorption around 1680-1710 cm~1 for the carboxylic acid
carbonyl.

o C-F stretch: A strong absorption in the 1000-1300 cm~1 region.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
molecular ion peak (M*) at m/z = 169. Subsequent fragmentation would likely involve the
loss of H20 (from the carboxyl group) and COa.

Chemical Properties and Reactivity

2-Amino-6-fluoro-3-methylbenzoic acid possesses three reactive functional groups, making
it a versatile synthetic intermediate.
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» Acidity and Basicity: The carboxylic acid group is acidic, while the amino group is basic. The
compound is amphoteric and will exist as a zwitterion near its isoelectric point. The electron-
withdrawing fluorine atom enhances the acidity of the carboxylic acid and reduces the
basicity of the amino group.[8]

» Reactions of the Carboxylic Acid: The -COOH group can undergo standard reactions such as
esterification (reaction with alcohols), amide formation (reaction with amines using coupling
agents), and reduction to an alcohol.

» Reactions of the Amino Group: The -NHz group can be acylated, alkylated, and can undergo
diazotization to form a diazonium salt, which is a versatile intermediate for introducing other
functional groups.

e Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the
amino and methyl groups, although the fluorine and carboxylic acid groups are deactivating.
The positions for substitution will be directed by the combined electronic effects of all
substituents.

Synthesis and Purification Workflow

The synthesis of substituted anthranilic acids often involves multi-step sequences. A plausible
synthetic route to 2-Amino-6-fluoro-3-methylbenzoic acid could start from a commercially
available substituted toluene. The following diagram illustrates a conceptual workflow.
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Figure 2. Conceptual Synthetic Workflow
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Figure 2. A conceptual workflow for the synthesis of the title compound.

Protocol: General Method for Purity Assessment by
Melting Point Determination
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The melting point is a fundamental physical property used to assess the purity of a crystalline
solid. A sharp melting range close to the literature value indicates high purity.

Objective: To determine the melting range of a synthesized batch of 2-Amino-6-fluoro-3-
methylbenzoic acid.

Materials:

e Dry, crystalline sample of the compound.

e Melting point apparatus (e.g., Thomas-Hoover or digital equivalent).
o Capillary tubes (closed at one end).

Procedure:

o Sample Preparation: Ensure the sample is completely dry and free of solvent. Finely crush a
small amount of the crystalline solid on a watch glass using a spatula.

» Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to
pack a small amount (2-3 mm height) of the material into the bottom of the tube. Tap the
closed end of the tube on a hard surface to ensure the sample is densely packed.

o Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point
apparatus.

e Heating: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C
below the expected melting point.

» Determination: Decrease the heating rate to 1-2 °C per minute. Observe the sample closely.

e Recording the Range: Record the temperature at which the first liquid droplet appears (T1).
Continue heating slowly and record the temperature at which the entire sample has melted
into a clear liquid (T2).

e Reporting: The melting point is reported as a range (Tz - T2). For a pure compound, this
range should be narrow (< 2 °C).
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Causality: A slow heating rate near the melting point is critical for thermal equilibrium between
the sample and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal
lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal
chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated
anthranilic acid derivatives are therefore highly valuable.

» Scaffold for Bioactive Molecules: 2-Amino-6-fluoro-3-methylbenzoic acid serves as a key
building block for constructing more complex molecules. For instance, related 2-amino-3-
methylbenzoic acid is a precursor in the synthesis of chlorantraniliprole, a widely used
insecticide.[9] The unique substitution pattern of the titte compound makes it a candidate for
creating novel analogs of known drugs.

o Fragment-Based Drug Discovery: As a "fragment,” this molecule can be used in screening
assays to identify initial low-affinity binders to biological targets. The fragment can then be
"grown" or elaborated into a more potent lead compound.

« Inhibitor Synthesis: Substituted benzoic acids are common motifs in various enzyme
inhibitors. For example, 2-fluoro-6-methylbenzoic acid is a key building block for an
epidermal growth factor receptor (EGFR) inhibitor and for Avacopan, a drug used to treat
vasculitis.[10] Similarly, 2-chloro-6-fluoro-3-methylbenzoic acid is used to synthesize
inhibitors of stearoyl-CoA desaturase 1 (SCD1) for treating obesity.[11] The title compound is
an excellent starting material for developing novel inhibitors in similar therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Amino-6-fluoro-3-methylbenzoic acid.

e Hazard Identification: The compound is classified as causing skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if
swallowed (H302).[12]
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e Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses
with side shields, and a lab coat.[12] Use in a well-ventilated area or under a chemical fume
hood to avoid inhalation of dust.[12][13]

o First Aid Measures:

[e]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

o

Skin Contact: Wash off immediately with plenty of soap and water.[14]

[¢]

Inhalation: Remove to fresh air.[14]

[¢]

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep
away from strong oxidizing agents.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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